molecular formula C19H14F3N3 B10928764 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-24-1

1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928764
CAS No.: 834896-24-1
M. Wt: 341.3 g/mol
InChI Key: XUIXFDMGTLLTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, trifluoromethylated compounds, and pyrazole precursors. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions, continuous flow processes, and the use of automated synthesis equipment. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the naphthalen-2-yl group.

    6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the 1,3-dimethyl groups.

Uniqueness

1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the naphthalen-2-yl and trifluoromethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

834896-24-1

Molecular Formula

C19H14F3N3

Molecular Weight

341.3 g/mol

IUPAC Name

1,3-dimethyl-6-naphthalen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H14F3N3/c1-11-17-15(19(20,21)22)10-16(23-18(17)25(2)24-11)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3

InChI Key

XUIXFDMGTLLTMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.